Ethyladrenaline

Description

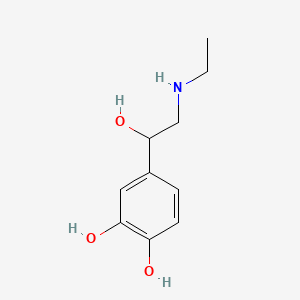

Ethyladrenaline (chemical name: 4-(1-hydroxy-2-ethylaminoethyl)-1,2-benzenediol) is a synthetic catecholamine derivative structurally analogous to adrenaline (epinephrine). It shares the core catechol (3,4-dihydroxyphenyl) group and β-hydroxylamine side chain but substitutes the methyl group on the amine with an ethyl group. This modification alters its pharmacokinetic and pharmacodynamic properties, including receptor binding affinity, metabolic stability, and lipophilicity.

Properties

CAS No. |

2947-00-4 |

|---|---|

Molecular Formula |

C10H15NO3 |

Molecular Weight |

197.23 g/mol |

IUPAC Name |

4-[2-(ethylamino)-1-hydroxyethyl]benzene-1,2-diol |

InChI |

InChI=1S/C10H15NO3/c1-2-11-6-10(14)7-3-4-8(12)9(13)5-7/h3-5,10-14H,2,6H2,1H3 |

InChI Key |

IYLZZNHDXBTZMO-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC(C1=CC(=C(C=C1)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyladrenaline typically involves the ethylation of norepinephrine. One common method is the reaction of norepinephrine with ethyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete ethylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The purification process often involves crystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyladrenaline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated or nitrated this compound derivatives.

Scientific Research Applications

Ethyladrenaline has various applications in scientific research:

Chemistry: Used as a model compound to study the behavior of catecholamines in different chemical reactions.

Biology: Investigated for its effects on adrenergic receptors and its role in neurotransmission.

Medicine: Explored for potential therapeutic uses, particularly in cardiovascular diseases and as a bronchodilator.

Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

Ethyladrenaline exerts its effects by binding to adrenergic receptors, which are G protein-coupled receptors. It primarily targets beta-adrenergic receptors, leading to increased heart rate, myocardial contractility, and bronchodilation. The binding of this compound to these receptors activates adenylate cyclase, increasing cyclic AMP levels and triggering downstream signaling pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Analogues

| Compound | Molecular Formula | Substituents (Amine Group) | Key Functional Groups | Receptor Affinity (Primary Targets) |

|---|---|---|---|---|

| This compound | C₉H₁₃NO₃ | Ethyl (-CH₂CH₃) | Catechol, β-hydroxyl | α1, α2, β1, β2 (moderate) |

| Adrenaline | C₉H₁₃NO₃ | Methyl (-CH₃) | Catechol, β-hydroxyl | α1, α2, β1, β2 (high) |

| Metanephrine | C₁₀H₁₅NO₃ | Methyl (-CH₃) | 3-O-Methyl, β-hydroxyl | Weak α/β (inactive metabolite) |

| Theodrenaline | C₁₇H₂₁N₅O₅ | Theophylline conjugate | Catechol, xanthine moiety | β1, β2 (enhanced bronchodilation) |

Key Observations :

- Ethyl vs.

- Metanephrine : As a 3-O-methylated metabolite of adrenaline, Metanephrine lacks catecholamine activity and serves as a biomarker for pheochromocytoma .

- Theodrenaline : Combining adrenaline with theophylline enhances β2-mediated bronchodilation and xanthine-driven phosphodiesterase inhibition, making it effective for asthma .

Pharmacokinetic and Pharmacodynamic Differences

Table 2: Pharmacokinetic and Functional Properties

| Compound | Bioavailability | Half-Life (Hours) | Metabolism Pathway | Clinical Applications |

|---|---|---|---|---|

| This compound | ~20% (oral) | 1.5–2.5 | COMT, MAO, hepatic glucuronidation | Experimental vasopressor |

| Adrenaline | <10% (oral) | 0.5–1.0 | COMT, MAO | Anaphylaxis, cardiac arrest |

| Metanephrine | N/A | 3–4 | Renal excretion | Diagnostic biomarker |

| Theodrenaline | ~50% (oral) | 4–6 | Hepatic demethylation | Asthma, COPD |

Mechanistic Insights :

- This compound : The ethyl group slows degradation by catechol-O-methyltransferase (COMT), extending its half-life relative to adrenaline. However, reduced α-receptor binding limits its vasoconstrictive potency .

- Theodrenaline : Theophylline conjugation synergizes β2 agonism with phosphodiesterase inhibition, improving bronchodilation efficacy in obstructive lung diseases .

- Adrenaline: Rapid metabolism by COMT and monoamine oxidase (MAO) necessitates intravenous or intramuscular administration for acute applications .

Research Findings and Clinical Relevance

- Receptor Selectivity : this compound’s β1/β2 selectivity ratio is lower than adrenaline, making it less arrhythmogenic but also less effective for cardiac stimulation .

- Comparative Efficacy : In animal models, Theodrenaline demonstrated superior bronchodilation to this compound due to dual mechanisms of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.